![molecular formula C22H17ClSi B14475441 Chloro(naphthalen-1-yl)diphenylsilane CAS No. 65787-77-1](/img/structure/B14475441.png)
Chloro(naphthalen-1-yl)diphenylsilane
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Overview
Description
Chloro(naphthalen-1-yl)diphenylsilane is a chemical compound with the molecular formula C22H17ClSi. It is a silane derivative where a chlorine atom is bonded to a silicon atom, which is also bonded to a naphthalene ring and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(naphthalen-1-yl)diphenylsilane typically involves the reaction of naphthalene-1-boronic acid with chlorodiphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help in identifying the best catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Chloro(naphthalen-1-yl)diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of naphthalen-1-yl-diphenylsilanol or naphthalen-1-yl-diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Scientific Research Applications
Chloro(naphthalen-1-yl)diphenylsilane is a silane compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications, particularly in materials science, organic synthesis, and medicinal chemistry, supported by relevant data and documented case studies.
Materials Science
This compound is utilized in the development of advanced materials. Its ability to form stable siloxane bonds makes it suitable for:
- Silane Coupling Agents : These agents enhance the adhesion between inorganic substrates and organic polymers, improving the mechanical properties of composites.
Property | Value |
---|---|
Bonding Strength | High |
Thermal Stability | Excellent |
Chemical Resistance | Good |
Organic Synthesis
The compound serves as a key intermediate in organic synthesis, particularly in the following areas:
- Hydrosilylation Reactions : It can participate in regioselective hydrosilylation of alkenes, providing a pathway to synthesize various silanes. For example, it has been shown to react with alkenes under mild conditions to yield desired products with high selectivity .
Case Study: Hydrosilylation of Styrene
In a study focused on the hydrosilylation of styrene using this compound, researchers achieved an 86% yield of the corresponding silyl ether product. The reaction was conducted under nitrogen atmosphere at elevated temperatures, demonstrating the compound's utility in synthetic chemistry .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its ability to modify biological molecules:
- Drug Development : The compound can be used to introduce silicon into drug candidates, which may enhance their pharmacokinetic properties. Recent studies have highlighted its role in constructing silicon-containing analogs of known drugs, improving their efficacy against specific targets .
Case Study: Synthesis of Silicon-Based Anticancer Agents
A research project investigated the incorporation of this compound into anticancer drug frameworks. The resulting compounds exhibited improved activity against pancreatic cancer cell lines compared to their non-silicon counterparts. The study emphasized the importance of silicon in enhancing biological activity and selectivity .
Catalysis
This compound is also explored as a catalyst or catalyst precursor:
Mechanism of Action
The mechanism by which Chloro(naphthalen-1-yl)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved in these interactions include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
- Chloro(diphenyl)methylsilane
- Chloro(phenyl)dimethylsilane
- Chloro(trimethyl)silane
Uniqueness
Chloro(naphthalen-1-yl)diphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of complex organosilicon molecules and advanced materials .
Properties
CAS No. |
65787-77-1 |
---|---|
Molecular Formula |
C22H17ClSi |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
chloro-naphthalen-1-yl-diphenylsilane |
InChI |
InChI=1S/C22H17ClSi/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
InChI Key |
FUDQQSIWYHCUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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